N-Ethyl-desoxy-veratramine
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Overview
Description
Preparation Methods
The synthesis of N-Ethyl-desoxy-veratramine involves a series of chemical reactions starting from dehydro-epi-androsterone . The synthetic route includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method is efficient and scalable, providing gram quantities of the target compound .
Chemical Reactions Analysis
N-Ethyl-desoxy-veratramine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Ethyl-desoxy-veratramine has several scientific research applications. It is used in the development and validation of analytical methods, particularly for Abbreviated New Drug Applications (ANDA) . Additionally, it serves as a reference standard in quality control applications . In the field of medicinal chemistry, it is used to study the biological activities of isosteroidal alkaloids .
Mechanism of Action
The mechanism of action of N-Ethyl-desoxy-veratramine involves its interaction with specific molecular targets and pathways. It exhibits a characteristic excitatory action on the central nervous system, producing both tremor and a “struggling” behavior . This behavioral excitation is accompanied by changes in serotonin content in the hypothalamus .
Comparison with Similar Compounds
N-Ethyl-desoxy-veratramine is structurally similar to other isosteroidal alkaloids such as veratramine and cyclopamine . These compounds share a common C-nor-D-homo steroid skeleton and exhibit various biological activities, including analgesic, anticancer, antitussive, and insecticidal effects . this compound is unique in its specific molecular structure and its applications in analytical method development and validation .
Properties
Molecular Formula |
C29H43N |
---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine |
InChI |
InChI=1S/C29H43N/c1-6-30-18-19(2)10-15-28(30)21(4)23-13-14-24-25-12-11-22-9-7-8-16-29(22,5)27(25)17-26(24)20(23)3/h11,13-14,19,21,25,27-28H,6-10,12,15-18H2,1-5H3 |
InChI Key |
UYJUPIRNDSRRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CCC1C(C)C2=C(C3=C(C=C2)C4CC=C5CCCCC5(C4C3)C)C)C |
Origin of Product |
United States |
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